molecular formula C19H21NO4 B14869662 5-(benzyloxy)-N-cyclohexyl-4-oxo-4H-pyran-2-carboxamide

5-(benzyloxy)-N-cyclohexyl-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B14869662
M. Wt: 327.4 g/mol
InChI Key: JCDFBYTYJOQOLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(benzyloxy)-N-cyclohexyl-4-oxo-4H-pyran-2-carboxamide is a complex organic compound with a unique structure that includes a benzyloxy group, a cyclohexyl group, and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-cyclohexyl-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzyloxy group and the cyclohexylamine. The key steps include:

    Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable base and an alkylating agent.

    Cyclohexylamine Preparation: Cyclohexylamine can be synthesized through the hydrogenation of aniline in the presence of a catalyst.

    Pyran Ring Formation: The pyran ring is formed through a cyclization reaction involving a suitable precursor, such as a diketone or a keto-ester.

    Final Coupling Reaction: The final step involves coupling the benzyloxy group, cyclohexylamine, and the pyran ring precursor under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-pressure reactors for hydrogenation steps, employing continuous flow reactors for cyclization, and utilizing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-N-cyclohexyl-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carbonyl group in the pyran ring can be reduced to form a hydroxyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyloxy group.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Hydroxylated pyran derivatives.

    Substitution: Various substituted pyran derivatives depending on the nucleophile used.

Scientific Research Applications

5-(benzyloxy)-N-cyclohexyl-4-oxo-4H-pyran-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-N-cyclohexyl-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s antioxidant properties may result from its ability to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    4-(benzyloxy)-2-hydroxybenzaldehyde: Similar in structure but lacks the cyclohexyl and pyran components.

    5-(benzyloxy)indole: Contains a benzyloxy group but has an indole ring instead of a pyran ring.

    1-benzyloxy-5-phenyltetrazole: Features a benzyloxy group and a tetrazole ring.

Uniqueness

5-(benzyloxy)-N-cyclohexyl-4-oxo-4H-pyran-2-carboxamide is unique due to its combination of a benzyloxy group, a cyclohexyl group, and a pyran ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

N-cyclohexyl-4-oxo-5-phenylmethoxypyran-2-carboxamide

InChI

InChI=1S/C19H21NO4/c21-16-11-17(19(22)20-15-9-5-2-6-10-15)24-13-18(16)23-12-14-7-3-1-4-8-14/h1,3-4,7-8,11,13,15H,2,5-6,9-10,12H2,(H,20,22)

InChI Key

JCDFBYTYJOQOLS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3

Origin of Product

United States

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